tert-butyl N-{[(2R,4R)-4-fluoropyrrolidin-2-yl]methyl}carbamate hydrochloride
Overview
Description
“tert-butyl N-{[(2R,4R)-4-fluoropyrrolidin-2-yl]methyl}carbamate hydrochloride” is a chemical compound with the CAS Number: 1818843-16-1 . It has a molecular weight of 254.73 . It is solid at room temperature .
Physical and Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 254.73 . Further physical and chemical properties such as melting point, boiling point, and density were not available in the search results.Scientific Research Applications
Medicinal Chemistry Applications
Tert-butyl N-{[(2R,4R)-4-fluoropyrrolidin-2-yl]methyl}carbamate hydrochloride and its derivatives are significant in medicinal chemistry, particularly for dipeptidyl peptidase IV inhibitors. Notably, N-protected (2S,4S)-4-fluoropyrrolidine-2-carbonyl fluorides, synthesized from this compound, are valuable intermediates for medicinal applications. They enable the efficient synthesis of various compounds such as 4-fluoropyrrolidine-2-carboxamides and -N-methoxy-N-methylcarboxamide (Weinreb amide) (Singh & Umemoto, 2011).
Crystal Structure Studies
This compound derivatives, such as tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate, have been studied for their crystal structures. These studies focus on the interactions within the crystals, such as hydrogen and halogen bonds involving carbonyl groups, contributing to the understanding of molecular structures and interactions (Baillargeon et al., 2017).
Synthetic Chemistry
In synthetic chemistry, this compound is an important intermediate. For instance, it's used in the synthesis of tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2-methoxyphenyl) carbamate, a compound relevant in the synthesis of biologically active compounds like omisertinib (AZD9291). This showcases its role in facilitating the synthesis of complex molecular structures (Zhao, Guo, Lan, & Xu, 2017).
Carbamate Derivatives Studies
Research on various carbamate derivatives, including this compound, focuses on their properties and potential applications. This includes studies on their crystallographic structures, hydrogen bonding patterns, and interactions in different molecular environments (Das et al., 2016).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with the compound are H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statement P261 indicates that breathing dust/fume/gas/mist/vapours/spray should be avoided .
Mechanism of Action
Target of Action
Similar compounds such as tert-butyl carbamate are used in the synthesis of n-boc-protected anilines , suggesting that it may interact with amine groups in biological systems.
Mode of Action
It’s known that tert-butyl carbamate derivatives can be used to introduce the tert-butoxycarbonyl group into a variety of organic compounds . This suggests that the compound may interact with its targets by modifying their chemical structure, potentially altering their function.
Properties
IUPAC Name |
tert-butyl N-[[(2R,4R)-4-fluoropyrrolidin-2-yl]methyl]carbamate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19FN2O2.ClH/c1-10(2,3)15-9(14)13-6-8-4-7(11)5-12-8;/h7-8,12H,4-6H2,1-3H3,(H,13,14);1H/t7-,8-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUOQMCJMKAZMC-SCLLHFNJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC(CN1)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H]1C[C@H](CN1)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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